molecular formula C9H10ClNO3 B1437901 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid CAS No. 1021044-11-0

3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid

Cat. No. B1437901
M. Wt: 215.63 g/mol
InChI Key: LKNLOUOTPLJHRS-UHFFFAOYSA-N
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Description

“3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H10ClNO3 . It has a molecular weight of 215.63 .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid” consists of a pyridine ring substituted with a chlorine atom, a propan-2-yloxy group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid” include a molecular weight of 215.63 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Hydrogen Bonding Studies

A study on hydrogen bonding in related pyridin-3-yloxyethanoic acids and propanoic acids demonstrates the significance of these compounds in understanding intramolecular and intermolecular hydrogen bonding. This research, while not directly on 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid, provides insights into similar compounds' chemical behavior, which can be crucial in pharmaceutical and biochemical applications (Dobbin et al., 1993).

Synthesis and Structural Analysis

The synthesis and crystal structure of closely related compounds like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester offer valuable information on the structural properties and stability of these compounds. This research contributes to the broader understanding of pyridine derivatives and their potential applications in material science and pharmaceuticals (Shen et al., 2012).

Esterification Processes

Research into the esterification of carboxylic acids by alcohols using chloro-trinitrobenzene as a condensing agent highlights the chemical reactivity and potential for synthesizing various esters, which are critical in numerous industrial processes. This information is pertinent to understanding the reactivity of compounds like 3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid in different chemical environments (Takimoto et al., 1981).

Insecticidal Activity

The study of compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide demonstrates the potential insecticidal properties of similar chloro-pyridinyl derivatives. This research is crucial in developing new pesticides and understanding the chemical basis of their efficacy (Liu et al., 2006).

Anti-Cancer Activity

The synthesis and study of complexes based on derivatives of chloro-pyridinyl carboxylic acids, such as the novel complexes synthesized from 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, provide insights into their potential anti-cancer properties. This research is vital in the field of medicinal chemistry for developing new therapeutic agents (Qiao et al., 2021).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-6-propan-2-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5(2)14-7-4-3-6(10)8(11-7)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNLOUOTPLJHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid

CAS RN

1021044-11-0
Record name 3-chloro-6-(propan-2-yloxy)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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